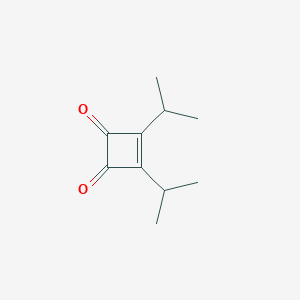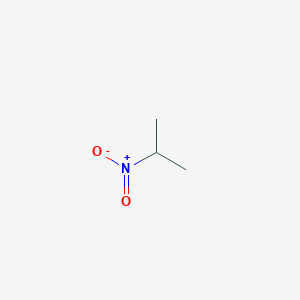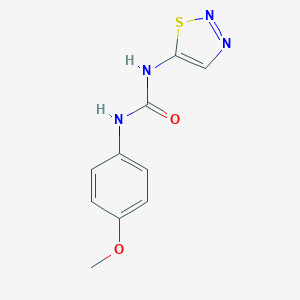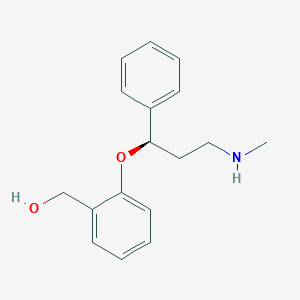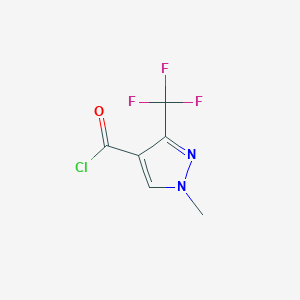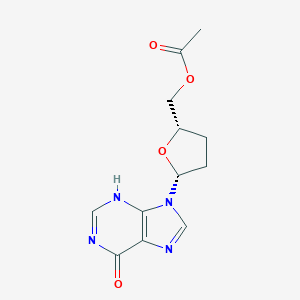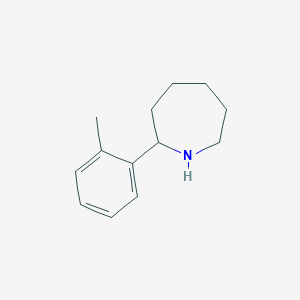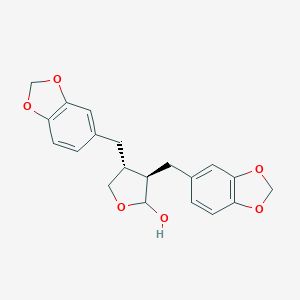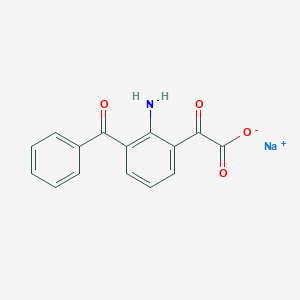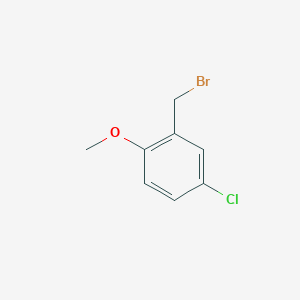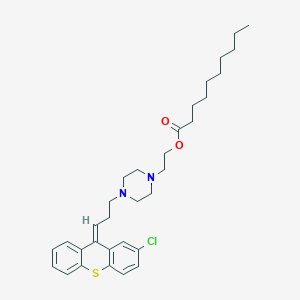
Zuclopentixol décanoate
Vue d'ensemble
Description
Le décanoate de zuclopentixol est un antipsychotique à action prolongée principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques. Il appartient à la classe des neuroleptiques thioxanthèniques et est connu pour sa capacité à gérer les symptômes de la psychose, notamment les hallucinations, les délires et les troubles de la pensée . Le décanoate de zuclopentixol est administré par injection intramusculaire, ce qui permet une libération lente et soutenue du composé actif, le zuclopentixol .
Applications De Recherche Scientifique
Zuclopenthixol decanoate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Zuclopenthixol decanoate primarily targets the D1 and D2 dopamine receptors, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1A adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Zuclopenthixol decanoate is an antagonist at D1 and D2 dopamine receptors, meaning it blocks these receptors and inhibits their activity . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol decanoate can alter the neurotransmission of dopamine and serotonin, which are involved in mood regulation and other cognitive functions.
Biochemical Pathways
The exact biochemical pathways affected by zuclopenthixol decanoate are complex and involve multiple neurotransmitter systems. Its primary action is believed to be the antagonism of dopamine and serotonin receptors, which can lead to alterations in various downstream signaling pathways .
Pharmacokinetics
Zuclopenthixol decanoate is a long-acting intramuscular injection . Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is then hydrolyzed to the active substance, zuclopenthixol . This provides a means of slow release, as zuclopenthixol itself is a short-acting drug . The drug is metabolized by Cytochrome P450 2D6 .
Result of Action
The antagonism of D1 and D2 dopamine receptors by zuclopenthixol decanoate can result in a reduction of positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, its action on 5-HT2A receptors may help alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal .
Action Environment
The action of zuclopenthixol decanoate can be influenced by various environmental factors. For instance, the presence of certain substances or medications can affect the activity of Cytochrome P450 2D6, potentially altering the metabolism and efficacy of zuclopenthixol decanoate . Furthermore, individual genetic variations can also impact the drug’s effectiveness and the patient’s response to treatment .
Analyse Biochimique
Biochemical Properties
Zuclopenthixol decanoate interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors, alpha-1A adrenergic receptor, and 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as an antipsychotic medication.
Cellular Effects
Zuclopenthixol decanoate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways through its antagonistic action on dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
Zuclopenthixol decanoate exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Zuclopenthixol decanoate’s effects change over time in laboratory settings. It is known that a high proportion of patients discontinued the zuclopenthixol within 6 months, generally due to adverse effects .
Dosage Effects in Animal Models
The effects of Zuclopenthixol decanoate vary with different dosages in animal models . It has been observed to have an antiemetic effect in animals .
Metabolic Pathways
Zuclopenthixol decanoate is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2D6 .
Transport and Distribution
Upon reaching the body water phase, the decanoate ester of Zuclopenthixol decanoate is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . This slow release is a key feature of Zuclopenthixol decanoate’s transport and distribution within cells and tissues.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du décanoate de zuclopentixol implique plusieurs étapes, en commençant par la préparation de la structure centrale thioxanthènique. L'intermédiaire clé, la 2-chloro-9H-thioxanthen-9-one, est synthétisée par une réaction d'acylation de Friedel-Crafts. Cet intermédiaire est ensuite mis à réagir avec la 1-(2-hydroxyéthyl)pipérazine pour former le zuclopentixol .
L'ester décanoate est formé en faisant réagir le zuclopentixol avec l'acide décanoïque en présence d'un catalyseur approprié, tel que la dicyclohexylcarbodiimide (DCC), dans des conditions anhydres .
Méthodes de production industrielle
Dans les milieux industriels, la production du décanoate de zuclopentixol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la stabilité du produit final. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la quantification des impuretés et l'évaluation du comportement de dégradation du zuclopentixol .
Analyse Des Réactions Chimiques
Types de réactions
Le décanoate de zuclopentixol subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction .
Réactifs et conditions courants
Hydrolyse : L'ester décanoate peut être hydrolysé en milieu acide ou basique pour libérer le composé actif, le zuclopentixol.
Oxydation : Une dégradation oxydative peut se produire en présence d'oxydants tels que le peroxyde d'hydrogène.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le composé parent, le zuclopentixol, et divers produits de dégradation qui sont identifiés et caractérisés à l'aide de techniques telles que la LCMS/MS .
Applications de la recherche scientifique
Le décanoate de zuclopentixol a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le décanoate de zuclopentixol exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine, en particulier les récepteurs D1 et D2 . Il a également une forte affinité pour les récepteurs alpha1-adrénergiques et 5-HT2 . En bloquant ces récepteurs, le décanoate de zuclopentixol contribue à réduire les symptômes de la psychose, tels que les hallucinations et les délires .
Comparaison Avec Des Composés Similaires
Composés similaires
Flupentixol : Un autre antipsychotique à base de thioxanthène ayant des propriétés pharmacologiques similaires.
Halopéridol : Un antipsychotique de première génération ayant une structure chimique différente mais des effets thérapeutiques similaires.
Rispéridone : Un antipsychotique de deuxième génération ayant un profil de récepteurs plus large.
Unicité
Le décanoate de zuclopentixol est unique par sa formulation à action prolongée, qui permet une libération soutenue et une meilleure observance chez les patients atteints de schizophrénie . Cela le rend particulièrement utile pour les personnes ayant des difficultés à respecter les régimes médicamenteux oraux .
Propriétés
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-00-5 | |
| Record name | Zuclopenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



